molecular formula C10H19NO2 B13635788 Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate

Cat. No.: B13635788
M. Wt: 185.26 g/mol
InChI Key: SWEOKLSMELGSKB-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate is a chemical compound with a unique structure that includes a cyclopentane ring, an ethyl ester group, and an aminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with ethyl chloroformate to form ethyl cyclopentanone-1-carboxylate. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction and control the pH.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

    Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain can interact with enzymes or receptors, leading to various biological effects. The cyclopentane ring provides structural stability, while the ethyl ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid, 1-(2-aminoethyl)-, ethyl ester: This compound has a similar structure but with a cyclopropane ring instead of a cyclopentane ring.

    Ethyl 1-cyclopentene-1-carboxylate: This compound lacks the aminoethyl side chain and has a double bond in the cyclopentane ring.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)cyclopentane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-13-9(12)10(7-8-11)5-3-4-6-10/h2-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWEOKLSMELGSKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCC1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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